N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a hybrid molecule combining a 2,2'-bithiophene moiety, a hydroxyethyl linker, and a benzothiadiazole sulfonamide group. The hydroxyethyl chain likely improves solubility compared to purely hydrophobic analogs .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S4/c20-11(12-6-7-14(24-12)13-4-2-8-23-13)9-17-26(21,22)15-5-1-3-10-16(15)19-25-18-10/h1-8,11,17,20H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVHVNWDFNUJLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound characterized by its unique structural features, including a bithiophene moiety and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of organic electronics and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 436.9 g/mol. The structural characteristics that contribute to its biological activity include:
- Bithiophene Moiety : Enhances electronic properties.
- Sulfonamide Group : Associated with various pharmacological effects.
The mechanism of action for this compound is not extensively documented in the literature; however, insights can be drawn from related compounds within the benzothiadiazole class. Benzothiadiazoles have been shown to interact with various biological targets, potentially influencing pathways related to cell proliferation and apoptosis.
Potential Mechanisms:
- Electrophilic Reactivity : The sulfonamide group may act as an electrophile, forming adducts with nucleophiles in biological systems.
- Protein Interaction : The compound may bind to specific proteins, altering their function and leading to downstream effects on cellular processes.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, which can lead to apoptosis.
Anticancer Properties
Research into related benzothiadiazoles indicates potential anticancer properties due to their ability to induce apoptosis in tumor cells. For instance, studies have shown that benzothiazole derivatives can act as aryl hydrocarbon receptor (AhR) agonists, leading to the activation of pathways that promote cell death in cancerous cells.
Antimicrobial Activity
Benzothiadiazole derivatives have demonstrated antimicrobial properties against various pathogens. The exact efficacy of this compound specifically requires further investigation but may exhibit similar properties based on structural similarities.
Case Studies and Research Findings
Recent studies have focused on the biological implications of benzothiadiazole derivatives:
- Cytotoxicity Studies : In vitro assays have indicated that certain benzothiadiazole derivatives exhibit cytotoxic effects on a range of cancer cell lines (e.g., breast and colon cancer), suggesting that this compound may possess similar activity.
- Antimicrobial Efficacy : Studies on related compounds have shown effectiveness against bacterial strains such as E. coli and S. aureus. The specific activity of N-(2-{[2,2'-bithiophene]-5-yl}-...) remains to be quantified.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Bithiophene Derivatives: The target compound’s 2,2'-bithiophene moiety is structurally analogous to natural bithiophenes from Echinops grijisii (e.g., Compound 14), which exhibit anti-inflammatory activity. However, the hydroxyethyl group in the target may improve solubility compared to the hydroxybutynyl chain in Compound 14 .
Sulfonamide Analogs : Compounds like phenylthiazolyl benzenesulfonamides () share the sulfonamide group but differ in heterocyclic cores (thiazole vs. benzothiadiazole). Benzothiadiazole’s electron-deficient nature may enhance charge-transfer properties compared to thiazole .
Benzothiadiazole Derivatives : D1-A () shares the benzothiadiazole core but lacks the sulfonamide and hydroxyethyl groups. Its hexyl chain increases lipophilicity, whereas the target’s hydroxyethyl likely balances hydrophilicity for biological applications .
Physicochemical and Electronic Properties
- Solubility: The hydroxyethyl group in the target compound may confer better aqueous solubility than D1-A’s hexyl chain or Echinops bithiophenes’ lipophilic substituents .
- Electronic Characteristics : The benzothiadiazole-sulfonamide system is highly electron-deficient, enabling applications in organic semiconductors. This contrasts with pyridine-sulfonamides (), which lack extended conjugation .
Q & A
Basic Research Questions
Q. What are the key synthetic routes and optimization strategies for N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide?
- Methodological Answer : The synthesis involves multi-step reactions, starting with functionalization of the bithiophene core followed by sulfonamide coupling. Evidence suggests using high-throughput screening to identify catalysts (e.g., palladium-based systems) and continuous flow chemistry to enhance scalability . Reaction conditions (temperature, solvent polarity, and pH) must be tightly controlled to avoid side products like over-oxidized thiophene derivatives .
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the bithiophene linkage and sulfonamide group. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹). X-ray crystallography is recommended for resolving stereochemical ambiguities in the hydroxyethyl moiety .
Q. What functional groups dominate the compound’s reactivity and stability?
- Methodological Answer : The bithiophene unit enables π-π stacking in materials science applications, while the sulfonamide group confers acidity (pKa ~10–12) and hydrogen-bonding capacity. The hydroxyethyl group is prone to oxidation; thus, inert atmospheres (N₂/Ar) are required during synthesis to prevent degradation .
Advanced Research Questions
Q. How can reaction selectivity be achieved during formylation of the bithiophene core?
- Methodological Answer : Electrophilic formylation (Vilsmeier-Haack) targets the electron-rich 4-position of the bithiophene due to resonance stabilization from the sulfur atoms. In contrast, lithiation at the 5´-position (adjacent to sulfur) followed by DMF quenching yields 5´-formyl derivatives. Selectivity is confirmed via ¹H NMR: the 5´-H proton resonates at δ 7.05–7.11 ppm .
Q. What computational methods predict the compound’s electronic properties for optoelectronic applications?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, showing strong absorption in the visible spectrum (~450–500 nm) due to conjugation between benzothiadiazole and bithiophene. Charge-transfer efficiency can be validated experimentally via cyclic voltammetry .
Q. How do structural modifications impact biological activity, and how are contradictions resolved?
- Methodological Answer : Substituting the benzothiadiazole ring with electron-withdrawing groups (e.g., -NO₂) enhances antimicrobial activity but reduces solubility. Contradictions in bioassay data (e.g., IC₅₀ variability) may arise from aggregation-prone behavior; dynamic light scattering (DLS) and microscopy (TEM/SEM) assess colloidal stability .
Q. What strategies mitigate degradation during in vitro assays?
- Methodological Answer : Degradation via hydrolysis of the sulfonamide group is minimized using buffered solutions (pH 7.4) with <5% DMSO. Stability studies (HPLC-MS) under simulated physiological conditions (37°C, 72 hours) identify degradation pathways, guiding structural stabilization (e.g., fluorination of the benzothiadiazole ring) .
Data Contradiction Analysis
Q. How are discrepancies in reported fluorescence quantum yields addressed?
- Methodological Answer : Variations in quantum yield (Φ) often stem from solvent polarity or measurement techniques. Standardize protocols using integrating sphere systems and reference dyes (e.g., quinine sulfate). Solvent effects are quantified via Lippert-Mataga plots to correlate Stokes shift with dielectric constant .
Q. Why do conflicting results arise in charge-carrier mobility measurements for thin-film devices?
- Methodological Answer : Mobility discrepancies (~10⁻⁴ vs. 10⁻² cm²/V·s) result from film morphology differences (amorphous vs. crystalline). Grazing-incidence X-ray diffraction (GIXD) and atomic force microscopy (AFM) characterize film order. Annealing protocols (temperature ramp rates) optimize crystallinity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
